(3Z,6E)-8-Ocimenyl acetate

Description

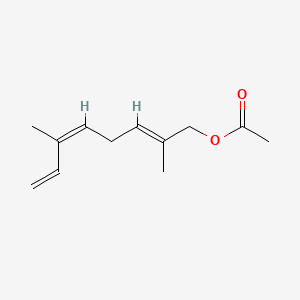

Structure

2D Structure

3D Structure

Properties

CAS No. |

197098-61-6 |

|---|---|

Molecular Formula |

C7H10O3 |

Synonyms |

8-OCIMENYLACETATE |

Origin of Product |

United States |

Biosynthesis of 3z,6e 8 Ocimenyl Acetate

Precursor Pathways to Ocimenol Core Structure

All terpenoids, including the ocimene skeleton of (3Z,6E)-8-Ocimenyl acetate (B1210297), are derived from the five-carbon universal precursors, Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). nih.govmdpi.com Plants utilize two distinct and compartmentalized pathways to generate these essential building blocks: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. rsc.orgresearchgate.net

The MVA pathway is active in the cytosol of plant cells. rsc.orgresearchgate.net It is primarily responsible for producing the precursors for sesquiterpenes (C15), triterpenes (C30), sterols, and certain brassinosteroids. rsc.orgresearchgate.net The pathway commences with the condensation of three molecules of acetyl-CoA. libretexts.org

The key steps of the MVA pathway are as follows:

Two molecules of acetyl-CoA are joined to form acetoacetyl-CoA. libretexts.org

A third acetyl-CoA molecule is added to create the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.org

HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase. libretexts.org

Mevalonate undergoes two successive phosphorylation steps, followed by a decarboxylation, to ultimately yield IPP. libretexts.org

IPP can then be converted to its isomer, DMAPP, by the enzyme IPP isomerase. researchgate.net While the MVA pathway is crucial for many plant functions, the MEP pathway is generally the primary source for monoterpene precursors. rsc.org

The MEP pathway, also known as the mevalonate-independent pathway, operates within the plastids of plant cells. rsc.orgyoutube.com This pathway is the principal source for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (carotenoids), as well as other plastid-associated compounds like chlorophylls. mdpi.comrsc.orgresearchgate.net As (3Z,6E)-8-Ocimenyl acetate is a monoterpenoid derivative, its carbon skeleton originates from the MEP pathway.

The MEP pathway begins with different precursors than the MVA pathway:

The initial reaction involves the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govyoutube.com

This leads to the formation of 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov

Through a series of enzymatic steps, DXP is converted into both IPP and DMAPP. nih.govyoutube.com

The MEP pathway is considered more efficient than the MVA pathway in terms of carbon utilization and energy consumption. ucsf.edu

Regardless of the initial pathway (MVA or MEP), the formation of the C10 monoterpene backbone requires the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. rsc.org This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) and produces Geranyl Diphosphate (GPP). researchgate.netnih.gov

GPP is the universal and direct precursor for all monoterpenes. nih.govnih.gov The C10 diphosphate molecule serves as the substrate for a diverse class of enzymes known as monoterpene synthases, which catalyze the formation of a wide array of cyclic and acyclic monoterpene structures, including the various isomers of ocimene. mdpi.comresearchgate.net

Enzymatic Conversion Mechanisms

The conversion from the general precursor GPP to the specific structure of this compound involves two major enzymatic steps: the formation of the ocimene carbon skeleton and a subsequent modification step.

The synthesis of the ocimene backbone from GPP is carried out by a specific type of terpene synthase (TPS) called ocimene synthase. nih.gov This enzyme catalyzes the removal of the diphosphate group from GPP, leading to the formation of a carbocation intermediate which then rearranges and deprotonates to form an ocimene isomer. mdpi.com

(E)-β-ocimene synthase is a well-characterized enzyme that primarily produces (E)-β-ocimene (also known as trans-β-ocimene), which corresponds to the (6E) configuration in the target molecule. mdpi.comfrontiersin.orgwikipedia.org Research has shown that while one major isomer is typically produced, these enzymes can also create minor products. For instance, (E)-β-ocimene synthase can produce small amounts of (Z)-β-ocimene (cis-β-ocimene) and myrcene. mdpi.com The specific enzyme responsible for the (3Z,6E) stereochemistry of the ocimene core would be a highly specialized ocimene synthase. The formation of the ocimene core is the foundational step before further modification can occur.

The final step in the biosynthesis of this compound is the esterification of the corresponding alcohol, (3Z,6E)-8-Ocimenol. This post-synthetic modification is catalyzed by a class of enzymes known as acetyltransferases (ATs). nih.gov These enzymes facilitate the transfer of an acetyl group, typically from acetyl-coenzyme A (acetyl-CoA), to the hydroxyl group of the ocimenol substrate. researchgate.net

This acetylation step is a crucial transformation in the biosynthesis of many natural products, converting an alcohol into an acetate ester. This modification significantly alters the chemical properties of the molecule, such as its volatility and aroma profile. The specific enzyme, likely an ocimenol acetyltransferase, would recognize the specific ocimenol isomer to produce this compound.

Post-Synthetic Modification: Acetyltransferase Enzymes

Characterization of Specific Acetyltransferases Responsible for Ocimenyl Acetate Formation

The final step in the biosynthesis of this compound is the esterification of the corresponding alcohol precursor, (3Z,6E)-8-ocimenol. This reaction is catalyzed by an alcohol acetyltransferase (AAT), which transfers an acetyl group from acetyl coenzyme A (acetyl-CoA) to the alcohol. nih.gov

While the specific acetyltransferase responsible for ocimenyl acetate formation has not been definitively isolated and characterized in the literature, it is likely a member of the BAHD acyltransferase family. nih.gov This family of enzymes is well-known in plants for its role in the biosynthesis of a wide array of specialized metabolites, including volatile esters that contribute to fruit and flower aromas, such as geranyl acetate. nih.gov For instance, the gene coding for an alcohol acetyltransferase (ATF2) from Saccharomyces cerevisiae has been successfully expressed in E. coli, enabling the production of isoamyl acetate, demonstrating the principle of this enzymatic conversion. nih.gov

Another potential class of enzymes are sterol acyltransferases (ASATs), which have been shown to acylate various triterpene substrates, indicating a broader role beyond sterol metabolism. nih.gov The identification of the precise enzyme for ocimenyl acetate would require screening candidate genes, possibly identified through co-expression analysis with an ocimenol synthase, followed by functional characterization of the recombinant proteins.

Substrate Specificity and Stereoselectivity of Acetyltransferases

Acetyltransferases involved in plant specialized metabolism often exhibit a degree of substrate promiscuity, meaning they can act on multiple, structurally related alcohol substrates. nih.gov This flexibility is considered a cornerstone for the rapid evolution of chemical diversity in plants. nih.gov The type and amount of ester produced can be determined by the availability of the alcohol substrate. nih.gov

However, these enzymes also possess specificity that is crucial for producing a defined profile of volatile compounds. The specificity is determined by the three-dimensional structure of the enzyme's active site, which dictates which substrates can bind and in what orientation. nih.gov For example, studies on triterpene acetyltransferases have shown high chemical affinity for specific triterpene skeletons. nih.gov Similarly, mutations of single amino acids within the active site of terpene synthases can dramatically alter substrate preference, for instance, enabling a monoterpene synthase to accept a larger sesquiterpene precursor. nih.gov This highlights that subtle structural features dictate substrate size and shape compatibility.

The stereoselectivity of the acetyltransferase would be critical in forming the specific (3Z,6E) isomer of 8-ocimenyl acetate. This requires the enzyme to selectively bind the (3Z,6E)-8-ocimenol precursor from a potential mix of ocimenol isomers produced by the preceding terpene synthase.

Genetic Regulation of Biosynthesis

The production of this compound is tightly controlled at the genetic level. This regulation involves managing the expression of the necessary synthase and transferase genes, which is in turn influenced by a variety of internal and external signals.

Gene Expression Analysis of Relevant Synthases and Transferases

The biosynthesis of ocimenyl acetate is contingent on the coordinated expression of at least two genes: a terpene synthase (TPS) to produce the ocimenol precursor and an acetyltransferase (AAT) for the final esterification.

Terpene Synthase (TPS) Expression: The expression of TPS genes is often highly specific to certain tissues and developmental stages and can be strongly induced by external stimuli. nih.gov For example, in snapdragon flowers, the (E)-β-ocimene synthase gene (ama0a23) is expressed at high levels specifically in the petal lobes, which are the primary source of the floral scent. nih.gov Similarly, in different organs of the Moscato bianco grape, the expression of an (E)-β-ocimene synthase gene (VvCSbOciM) was highest in flower buds, correlating with the peak concentration of β-ocimene. researchgate.net In soybean, the (E)-β-ocimene synthase gene GmOCS showed significantly upregulated expression in response to herbivory by Spodoptera litura. nih.gov

Acetyltransferase (AAT) Expression: Genes for enzymes in a specific biosynthetic pathway are often co-regulated, ensuring all necessary components are present simultaneously. In some cases, genes for terpene metabolism, including TPS and modifying enzymes like acyltransferases or cytochrome P450s, are physically grouped together in the genome, forming a functional gene cluster. oup.com This co-location facilitates their coordinated expression. For example, a gene cluster on chromosome 8 in tomato contains genes for both terpene synthases and an alcohol acyltransferase. oup.com Therefore, it is highly probable that the expression profile of the specific acetyltransferase for ocimenyl acetate mirrors that of its partner ocimenol synthase.

Table 1: Gene Expression of Related Terpene Synthases in Different Plant Species

| Gene | Plant Species | Primary Product | Expression Pattern | Reference |

|---|---|---|---|---|

| ama0a23 | Snapdragon (Antirrhinum majus) | (E)-β-Ocimene | High expression in upper and lower petal lobes; stable during flower development and light/dark cycles. | nih.gov |

| VvCSbOciM | Grape (Vitis vinifera) | (E)-β-Ocimene | Highest expression in flower buds, followed by mature leaves and open flowers. | researchgate.net |

| PbeOCS | Pear (Pyrus betuleafolia) | (E)-β-Ocimene | Upregulated after infestation by Spodoptera litura larvae. | frontiersin.org |

| GmOCS | Soybean (Glycine max) | (E)-β-Ocimene | Expression induced by herbivory (Spodoptera litura) and treatment with methyl jasmonate (MeJA). | nih.gov |

Environmental and Developmental Factors Influencing Biosynthesis

The rate of terpenoid biosynthesis, including that of ocimenyl acetate, is not static but is dynamically influenced by the plant's developmental stage and its interaction with the environment. These factors often exert their influence by modulating the transcription of key biosynthetic genes. tandfonline.comnih.gov

Developmental Factors: The production of volatile terpenes is frequently linked to developmental processes such as flowering and fruit ripening, where they serve as attractants for pollinators or seed dispersers. nih.govresearchgate.net The expression of ocimene synthase genes in both snapdragon and grape peaks in floral tissues, indicating strong developmental regulation. nih.govresearchgate.net

Environmental Factors:

Biotic Stress: Herbivory and pathogen attacks are potent inducers of terpene biosynthesis as part of the plant's defense response. nih.govnih.gov For instance, feeding by insects has been shown to induce the expression of (E)-β-ocimene synthase genes in pear and soybean. nih.govfrontiersin.org

Abiotic Stress: Factors such as light, temperature, and drought significantly affect the production of plant secondary metabolites. nih.govnih.govresearchgate.net Terpene emissions often increase with higher temperatures due to the increased vapor pressure of the compounds and the upregulation of key biosynthetic enzymes. mdpi.com Light is another critical factor, influencing the availability of precursors from photosynthesis and activating photoresponsive elements in the promoters of biosynthetic genes. nih.govresearchgate.net Drought stress can also alter the physiological state of the plant, leading to changes in the emission of volatile organic compounds (VOCs), including terpenes. frontiersin.org

Phytohormones: Plant hormones act as internal signals that mediate responses to developmental and environmental cues. Jasmonates (like methyl jasmonate, MeJA) and salicylic (B10762653) acid (SA) are key signaling molecules in plant defense and have been shown to induce the expression of terpene synthase genes. nih.govnih.gov Other hormones, including abscisic acid and gibberellins, are also implicated in regulating terpenoid pathways. nih.govbyjus.com

Table 2: Influence of External and Internal Factors on Terpenoid Biosynthesis

| Factor | Type | Effect on Biosynthesis | Reference |

|---|---|---|---|

| Herbivory | Biotic Stress | Induces expression of defense-related terpene synthase genes. | nih.govfrontiersin.org |

| Light | Abiotic Stress | Can enhance biosynthesis by providing energy and activating gene expression. | nih.govresearchgate.net |

| Temperature | Abiotic Stress | Higher temperatures can increase enzyme activity and volatile emissions. | nih.govmdpi.com |

| Drought | Abiotic Stress | Alters physiological state, leading to modified VOC profiles. | frontiersin.org |

| Flower Development | Developmental | Expression of scent-related synthase genes is often highest in floral organs. | nih.govresearchgate.net |

| Methyl Jasmonate (MeJA) | Phytohormone | Potent inducer of defense-related terpene synthesis. | nih.govnih.gov |

| Salicylic Acid (SA) | Phytohormone | Upregulates key enzymes in the terpenoid biosynthesis pathway. | nih.gov |

Ecological Roles and Biological Activities of 3z,6e 8 Ocimenyl Acetate

Role in Plant-Insect Interactions

The interactions between plants and insects are often mediated by a complex language of chemical cues, primarily in the form of volatile organic compounds (VOCs). These compounds can serve as attractants, repellents, or signals of plant status.

Herbivore-Induced Volatile Emissions and Indirect Plant Defense

A common defense strategy in plants is the release of a specific blend of VOCs upon attack by herbivores. This phenomenon, known as herbivore-induced volatile (HIPV) emission, forms the basis of indirect plant defense, where the plant summons natural enemies of the attacking herbivores.

Scientific studies have not yet specifically documented the induction and emission of (3Z,6E)-8-Ocimenyl acetate (B1210297) as a direct result of herbivore feeding. While the release of structurally related terpenoids, such as (E)-β-ocimene, is a well-documented response to herbivory in numerous plant species, the corresponding acetate has not been identified in similar contexts in the available research.

There is currently no direct scientific evidence demonstrating that (3Z,6E)-8-Ocimenyl acetate acts as a specific attractant for parasitoids or predators of herbivores. The attraction of natural enemies is typically in response to a complex blend of HIPVs, and while ocimene derivatives are often components of these blends, the specific role of the this compound isomer in this process has not been elucidated.

Intra- and Inter-Plant Signaling

Volatile organic compounds can also function as signaling molecules, both within the tissues of a single plant and between neighboring plants, to prime or activate defense responses.

The scientific literature does not currently contain studies that have investigated or identified a role for this compound in systemic signaling within an individual plant following localized herbivore damage.

Similarly, there is no specific research available that demonstrates the involvement of this compound in mediating communication and priming of defenses in neighboring plants. While plant-plant communication via VOCs is a recognized phenomenon, the specific compounds involved are diverse and the role of this particular acetate has not been reported.

Chemical Synthesis and Chemoenzymatic Approaches for Academic Research

De Novo Synthetic Routes to (3Z,6E)-8-Ocimenyl Acetate (B1210297)

The complete chemical synthesis of (3Z,6E)-8-Ocimenyl acetate from basic starting materials requires sophisticated strategies to install the diene system with the correct (Z) and (E) configurations and to form the final acetate ester.

The synthesis of specific geometric isomers of ocimenyl acetate is a significant challenge. A common industrial approach often results in a mixture of all four possible isomers: (3Z,6E), (3E,6E), (3Z,6Z), and (3E,6Z). googleapis.com This process typically involves the chlorination of ocimene followed by reaction with an acetate salt, such as sodium acetate, in a polar aprotic solvent like dimethylformamide. googleapis.com The resulting isomeric mixture must then be separated to isolate the desired (3Z,6E) isomer, often through preparative gas chromatography. googleapis.com

While direct synthesis of a mixture is common, achieving stereoselectivity from the outset is a key goal of academic research. Strategies for the stereoselective synthesis of complex alkenes often employ palladium-catalyzed cross-coupling reactions or stereoselective Wittig reactions. nih.gov For instance, a synthetic route could be envisioned that builds the carbon skeleton sequentially, using a Sonogashira or Suzuki coupling to create one of the double bonds with a defined stereochemistry, followed by a stereoselective reduction of an alkyne to form the other double bond. A Wittig-type reaction, using a stabilized ylide, could also be employed to control the formation of the (E)-configured double bond. nih.govresearchgate.net

The characterization of the individual isomers is crucial for confirming the success of a stereoselective synthesis. The distinct sensory properties of each isomer highlight the importance of stereochemical purity.

Table 1: Sensory Characteristics of 8-Ocimenyl Acetate Isomers

| Isomer Name | Sensory Profile |

|---|---|

| This compound | Green, fruity, pineapple-like googleapis.com |

| (3E,6E)-8-Ocimenyl acetate | Fresh, green, ester-like, floral googleapis.com |

| (3Z,6Z)-8-Ocimenyl acetate | Slightly fresh-green, fruity googleapis.com |

This table is generated based on data from a U.S. Patent describing the isomeric mixture. googleapis.com

Modern organic synthesis seeks to replace stoichiometric reagents with more efficient and atom-economical catalytic methods. nih.gov The formation of the conjugated diene system in ocimene and its derivatives is a key area for catalytic innovation.

Traditional methods like the Wittig reaction, while effective, generate stoichiometric phosphine (B1218219) oxide byproducts. snnu.edu.cn More recent advances focus on transition metal catalysis. snnu.edu.cn For example, palladium(II)-catalyzed dehydrogenation of aliphatic carboxylic acids has emerged as a method to directly synthesize 1,3-dienes. snnu.edu.cn Neodymium-based catalysts have also been explored for the polymerization of ocimene, demonstrating the ability of coordination catalysts to activate the diene monomer. rsc.orgresearchgate.net Another approach involves the hydrohalogenation of dienes like ocimene using copper catalysts, which can then be converted to other functional groups. google.com

Table 2: Examples of Catalytic Systems for Diene Synthesis/Functionalization

| Catalytic Method | Metal/Catalyst | Substrate Type | Key Advantage |

|---|---|---|---|

| Dehydrogenation | Palladium(II) with quinoline-pyridone ligands | Aliphatic Carboxylic Acids | Direct synthesis from abundant starting materials snnu.edu.cn |

| Hydroalkylation | Nickel-based catalysts | 1,3-Dienes and Ketones | Atom-economical C-C bond formation nih.govsnnu.edu.cn |

| Hydrohalogenation | Copper(I) chloride | Conjugated Dienes (e.g., Ocimene) | Controlled addition of HX across the diene google.com |

This table synthesizes information from recent reviews and research articles on transition metal catalysis. nih.govsnnu.edu.cnrsc.orggoogle.com

For the ester formation step, the classical use of sodium acetate can be replaced by catalytic esterification or transesterification. Lipases, as discussed in the next section, are excellent catalysts for this transformation. In purely chemical catalysis, methods like the Steglich esterification using DCC and DMAP or other modern coupling agents could be used, though these often have atom-economy drawbacks similar to the Wittig reaction.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.govmdpi.com Biocatalysis, the use of natural or engineered enzymes, offers high selectivity under mild reaction conditions, making it an attractive approach for producing fine chemicals like this compound. mdpi.com

A key step in a chemoenzymatic route to this compound is the final acetylation of the corresponding alcohol, (3Z,6E)-8-ocimenol. This transformation is well-suited for biocatalysis. Lipases and esterases are enzymes that catalyze the formation and hydrolysis of esters with high efficiency and often high regioselectivity. mdpi.com

The enzymatic acetylation of an alcohol precursor like ocimenol can be performed using an acyl donor, such as vinyl acetate or ethyl acetate. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely used in industry for such reactions due to their stability and reusability. mdpi.com These enzymes can selectively acylate primary alcohols, even in the presence of other functional groups, which is advantageous. mdpi.com The reaction proceeds under mild conditions, avoiding the harsh reagents and potential side reactions associated with some chemical methods.

The existence of enzymes that transfer acetyl groups from non-coenzyme A donors has also been reported, suggesting a broader range of potential biocatalytic tools for acetylation reactions. tno.nl This approach leverages enzymes to perform specific chemical transformations that might be difficult to achieve with conventional chemistry, especially when high selectivity is required. cardiff.ac.uk

While natural enzymes offer remarkable catalytic properties, their performance can often be improved for specific industrial applications through protein engineering. frontiersin.org The goal of engineering is to enhance properties such as substrate specificity, catalytic activity (leading to higher yields), stability, and stereoselectivity. frontiersin.org

For the synthesis of this compound, one could envision engineering a lipase (B570770) or an acyltransferase to improve its performance. If the synthesis starts from a racemic or mixed-isomer precursor of ocimenol, an engineered enzyme could be developed to selectively acylate only the desired (3Z,6E)-ocimenol isomer, allowing for a highly efficient kinetic resolution. This would leave the undesired isomers as unreacted alcohols, which could be easily separated.

Techniques like site-directed mutagenesis, where specific amino acids in the enzyme's active site are changed, can be used to alter the shape and chemical environment of the catalytic pocket. frontiersin.orgresearchgate.net This can lead to an enzyme that better accommodates the specific shape of the (3Z,6E)-ocimenol substrate, thereby increasing the reaction rate or enhancing the stereoselectivity. nih.gov For example, researchers have successfully repurposed other enzymes for novel radical acylations through protein engineering, demonstrating the power of this approach to create new catalytic functions. nih.gov The development of such tailored biocatalysts is a key frontier in creating sustainable and efficient routes to complex, stereochemically pure molecules. nih.gov

Advanced Analytical Methodologies for 3z,6e 8 Ocimenyl Acetate Quantification and Characterization

Extraction and Sampling Techniques for Complex Plant Matrices

The initial and most critical step in the analysis of (3Z,6E)-8-Ocimenyl acetate (B1210297) from plant materials is the efficient extraction of the volatile fraction. The choice of extraction technique significantly influences the final analytical result, as different methods can yield varying compound profiles.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, non-destructive, and rapid sampling technique that has gained considerable importance in the analysis of plant volatiles. frontiersin.orgchromatographyonline.compsu.edu This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the plant sample. psu.eduresearchgate.net The volatile compounds, including (3Z,6E)-8-Ocimenyl acetate, partition between the sample matrix, the headspace, and the fiber coating until equilibrium is reached. nih.gov The fiber is then directly introduced into the gas chromatograph for thermal desorption and analysis. mdpi.com

The selection of the fiber coating is a critical parameter in HS-SPME and depends on the polarity and volatility of the target analytes. researchgate.net For a compound like this compound, which is an ester, a fiber with a mixed-phase polymeric film, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), is often preferred due to its ability to adsorb a wide range of volatile and semi-volatile compounds. mdpi.commdpi.com The optimization of sampling parameters such as extraction time and temperature is crucial to ensure maximum sensitivity and reproducibility. mdpi.com For instance, studies have shown that temperatures around 50°C and extraction times of up to 60 minutes can be optimal for the extraction of volatiles from complex matrices. mdpi.com

Table 1: Comparison of HS-SPME Fiber Coatings for Volatile Compound Analysis

| Fiber Coating | Target Analytes | Advantages | Disadvantages |

| Polydimethylsiloxane (PDMS) | Nonpolar volatiles | Good for large molecules | Less effective for polar compounds |

| Polyacrylate (PA) | Polar volatiles | Effective for polar analytes | May have lower thermal stability |

| Carboxen/PDMS (CAR/PDMS) | Broad range of volatiles (low molecular weight) | High porosity, good for small molecules | Can be more susceptible to displacement effects |

| Divinylbenzene/CAR/PDMS | Wide range of volatiles | Versatile, good for complex mixtures | May have longer equilibration times |

This table provides a general overview of common HS-SPME fibers and their typical applications.

Dynamic Headspace Collection and Trapping

Dynamic headspace analysis is another powerful technique for capturing a comprehensive profile of plant volatiles. bohrium.comnih.gov This method involves passing a purified, inert gas over the plant sample to continuously sweep the emitted volatiles into a trapping system. researchgate.net The trap typically contains an adsorbent material, such as Tenax®, Porapak Q, or activated charcoal, which retains the volatile compounds. bohrium.com The trapped analytes are then eluted with a solvent or thermally desorbed for subsequent GC analysis. frontiersin.org

This technique offers the advantage of collecting a larger, more representative sample of the emitted volatiles over a specific period, which can be crucial for studying dynamic processes in plants. bohrium.comresearchgate.net There are two primary configurations for dynamic headspace collection: the 'pull' system, where air is drawn over the sample and through the trap, and the 'push-pull' system, where purified air is introduced into the collection chamber and then pulled through the trap. researchgate.net The choice of adsorbent and the flow rate of the carrier gas are critical parameters that must be optimized to ensure efficient trapping of this compound and other target compounds. bohrium.com

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique used to isolate volatile compounds from complex, often fatty or aqueous, matrices under high vacuum and at low temperatures. nih.govresearchgate.net This method is particularly advantageous for analyzing thermally labile compounds that might degrade or undergo rearrangement during conventional distillation. nih.gov In the SAFE process, a solvent extract of the sample is introduced into a specialized apparatus where the volatiles are evaporated under reduced pressure and then condensed in a cold trap. nih.gov

SAFE has been successfully applied to the analysis of free terpenoids in various plant materials. nih.gov This technique is known for producing an extract that is highly representative of the original flavor and aroma profile of the sample. researchgate.nettandfonline.com For the analysis of this compound, SAFE can be a valuable tool, especially when dealing with plant extracts that contain significant amounts of non-volatile components that could interfere with chromatographic analysis. nih.gov

Chromatographic Separation Techniques

Due to the presence of multiple isomers of ocimenyl acetate and other structurally similar compounds in plant extracts, high-resolution chromatographic separation is essential for the unambiguous identification and quantification of the (3Z,6E) isomer. googleapis.com

Comprehensive Gas Chromatography (GCxGC) for Isomer Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. chemistry-matters.comresearchgate.net In GCxGC, two columns with different stationary phase selectivities are coupled in series. chemistry-matters.com The entire effluent from the first-dimension column is sequentially trapped and then rapidly re-injected onto the second-dimension column. chemistry-matters.comazom.com This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution. azom.comchromatographyonline.com

The separation of ocimene isomers, the parent hydrocarbon of ocimenyl acetate, has been shown to be challenging with 1D GC due to their similar retention indices on semi-non-polar columns. thermofisher.com However, the use of a polar second-dimension column in a GCxGC system can effectively resolve these isomers. thermofisher.com This enhanced separation is crucial for accurately identifying and quantifying this compound in the presence of its other geometric isomers, such as (3E,6E), (3Z,6Z), and (3E,6Z)-8-ocimenyl acetate. googleapis.com

Table 2: Typical GCxGC Column Combinations for Terpenoid Analysis

| First Dimension Column (Non-polar) | Second Dimension Column (Polar) | Application |

| DB-5ms (5% Phenyl-methylpolysiloxane) | BPX-50 (50% Phenyl polysilphenylene-siloxane) | General terpenoid profiling |

| HP-1 (100% Dimethylpolysiloxane) | SolGel-Wax™ (Polyethylene glycol) | Separation of isomeric monoterpenes and sesquiterpenes |

| Rxi-1ms (Crossbond 100% dimethyl polysiloxane) | Stabilwax® (Crossbond® Carbowax® polyethylene (B3416737) glycol) | Analysis of essential oils and complex fragrance mixtures |

This table presents examples of column combinations that can be employed for the GCxGC analysis of complex volatile mixtures containing terpenoids.

Chiral Gas Chromatography for Enantiomeric Separation

While this compound itself is achiral, it is often found in plant extracts alongside chiral compounds, including other terpenoids. nih.govnih.gov Chiral gas chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. researchgate.netgcms.cz This separation is typically achieved using a chiral stationary phase (CSP), which is a chiral selector coated onto a capillary column. researchgate.netnih.gov

Spectroscopic Characterization (beyond basic identification)

Advanced spectroscopic methods are indispensable for the unambiguous structural determination of this compound and for its detection in complex biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isomers

The presence of multiple double bonds in ocimenyl acetate leads to the possibility of several geometric isomers, including (3Z,6E), (3E,6E), (3Z,6Z), and (3E,6Z) forms. nih.govchemspider.com The spatial arrangement of substituents around the double bonds significantly influences the chemical shifts and coupling constants of the olefinic and allylic protons. For instance, the coupling constants between vinyl protons can differentiate between cis and trans configurations. Advanced NMR techniques are crucial for assigning the correct stereochemistry to each isomer. magritek.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in Ocimenyl Acetate Isomers

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Vinyl Protons | 4.5 - 6.5 | dd, m | The precise shift and multiplicity depend on the specific isomer and coupling partners. |

| Allylic Protons | 2.0 - 2.8 | m | Protons adjacent to the double bonds. |

| Acetate Methyl Protons | 1.9 - 2.1 | s | A characteristic singlet for the acetyl group. |

| Other Methyl Protons | 1.6 - 1.8 | s, d | Chemical shifts vary based on their position relative to the double bonds. |

This table is predictive and based on general principles of NMR spectroscopy and data for related compounds. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in metabolomics, offering the high mass accuracy and resolution required to identify and quantify specific compounds like this compound within highly complex biological matrices. primescholars.comnih.gov Unlike unit mass resolution mass spectrometry, HRMS can distinguish between molecules with very similar nominal masses, which is critical in the analysis of essential oils containing a multitude of isomeric and isobaric compounds. researchgate.net

When coupled with chromatographic separation techniques such as gas chromatography (GC) or ultra-performance liquid chromatography (UPLC), HRMS provides both retention time and accurate mass data, significantly increasing the confidence in compound identification. nih.govimperial.ac.uk In metabolomic studies of plants, HRMS can be used to create detailed profiles of volatile organic compounds, including this compound, to investigate the effects of geographical origin, developmental stage, or environmental stress on the plant's metabolism. mdpi.com The high sensitivity of modern HRMS instruments also allows for the detection of trace-level metabolites. primescholars.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₂ | nih.gov |

| Exact Mass | 194.1307 | Calculated |

| InChIKey | RNKUOBQYBVPNSU-WAKDDQPJSA-N | nih.gov |

Data Analysis and Chemometrics for Volatile Mixtures

The vast and complex datasets generated by modern analytical instruments necessitate the use of advanced data analysis and chemometric techniques to extract meaningful information.

Multivariate Statistical Analysis of Volatile Profiles

Multivariate statistical analysis methods are essential for interpreting the complex volatile profiles of essential oils where this compound may be a component. mdpi.com Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are employed to reduce the dimensionality of the data and to identify patterns and groupings within samples. nih.govd-nb.info

For example, in a study comparing essential oils from different plant species or varieties, PCA can reveal which volatile compounds, including the various isomers of ocimenyl acetate, are most responsible for the observed differences. nih.govnih.gov This information is valuable for chemotaxonomy, quality control, and authentication of essential oils. d-nb.inforesearchgate.net By analyzing the loading plots from a PCA, researchers can identify the specific compounds that contribute most significantly to the separation of different sample groups.

Advanced Algorithms for Compound Identification and Deconvolution

The analysis of complex chromatograms containing numerous co-eluting and isomeric compounds, such as those found in essential oils, benefits greatly from the application of advanced algorithms for compound identification and deconvolution. These algorithms are designed to mathematically separate overlapping chromatographic peaks, allowing for the individual identification and quantification of compounds that would otherwise be unresolved.

Software packages incorporating these algorithms often utilize extensive spectral libraries for automated compound identification based on mass spectra and retention indices. In the context of this compound, these tools can help to differentiate it from other ocimene derivatives and other terpenoid acetates that may be present in the sample. The development of more sophisticated algorithms is an active area of research, aiming to improve the accuracy and efficiency of analyzing complex volatile mixtures.

Future Research Directions and Applications in Chemical Ecology

Investigating the Full Spectrum of Biological Interactions

A crucial first step is to decipher the full range of biological interactions mediated by (3Z,6E)-8-Ocimenyl acetate (B1210297). As a volatile organic compound, it likely plays a role in communication between plants and insects, as well as among insects themselves. Future research should focus on:

Plant-Insect Interactions: Investigating whether the emission of (3Z,6E)-8-Ocimenyl acetate by plants serves as a defense mechanism to repel herbivores or as an attractant for pollinators. Studies could explore its presence in the floral headspace of various plant species and its effect on the foraging behavior of bees, butterflies, and other pollinators.

Insect-Insect Interactions: Determining if this compound functions as a pheromone for any insect species. This would involve chemical analysis of insect glandular secretions and behavioral assays to observe responses such as mating, aggregation, or alarm.

Tritrophic Interactions: Exploring the possibility that plants, when damaged by herbivores, release this compound to attract natural enemies of those herbivores, such as parasitic wasps or predatory insects. This phenomenon, known as "indirect defense," is a cornerstone of chemical ecology.

A comprehensive understanding of these interactions will require a combination of field observations, laboratory-based behavioral experiments, and sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) to detect and quantify the compound in relevant biological samples.

Elucidating Molecular Mechanisms of Perception and Response in Organisms

Once a biological interaction involving this compound is identified, the next frontier is to understand the molecular mechanisms underlying its perception and the subsequent behavioral or physiological response. This involves:

Olfactory Receptor Identification: Identifying the specific olfactory receptors (ORs) in insects that bind to this compound. frontiersin.org Techniques such as electroantennography (EAG) can be used to measure the electrical response of an insect's antenna to the compound, followed by single-sensillum recording to pinpoint the responsive olfactory sensory neurons. Subsequent molecular techniques can then be employed to identify the specific OR gene expressed in those neurons. frontiersin.org

Signal Transduction Pathways: Investigating the downstream signaling cascade that is activated upon the binding of this compound to its receptor. This involves studying the flow of ions and the generation of nerve impulses that ultimately lead to a behavioral response. nih.govijbs.com

Neurological Processing: Understanding how the olfactory information is processed in the insect brain. This can be achieved through advanced imaging techniques that visualize neural activity in response to the odor.

Unraveling these molecular details will not only provide fundamental insights into the sense of smell in insects but also offer opportunities for designing targeted and species-specific pest management strategies.

Engineering Plant Biosynthesis Pathways for Enhanced Volatile Emission

For practical applications in agriculture, enhancing the natural production of this compound in crop plants could be a promising strategy. This would involve metabolic engineering to manipulate the plant's biosynthetic pathways. Key research areas include:

Identifying Biosynthetic Genes: Identifying the specific genes and enzymes responsible for the synthesis of this compound in plants. Monoterpene biosynthesis generally involves the methylerythritol phosphate (B84403) (MEP) pathway in plastids, starting from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). academicjournals.orgnih.gov The final steps likely involve a monoterpene synthase and an acetyltransferase. researchgate.netresearchgate.net

Genetic Modification: Utilizing genetic engineering techniques to overexpress the identified biosynthetic genes in crop plants. This could lead to an increased and constitutive emission of the compound, thereby enhancing the plant's natural defenses or its attractiveness to beneficial insects. researchgate.netwur.nl

Regulatory Network Analysis: Understanding the regulatory networks that control the expression of these biosynthetic genes. This knowledge can be used to fine-tune the emission of the volatile compound in a spatially and temporally controlled manner.

Successful engineering of plant volatile emission could lead to the development of crops with inherent resistance to pests, reducing the need for external pesticide applications.

Developing Environmentally Sustainable Pest Management Strategies Based on Semiochemicals

The ultimate goal of this research is to translate the fundamental knowledge of this compound's chemical ecology into practical and environmentally friendly pest management solutions. Several strategies can be envisioned:

"Push-Pull" Strategies: This approach involves using the compound as a repellent ("push") to drive pests away from the main crop, while simultaneously using an attractant ("pull") to lure them towards a trap crop or a killing device.

Mating Disruption: If this compound is identified as a sex pheromone, it could be released in large quantities in the field to confuse males and prevent them from locating females, thereby disrupting mating and reducing the pest population.

Attraction of Natural Enemies: The compound could be used in lures to attract and retain beneficial insects, such as predators and parasitoids, in the vicinity of the crop, thereby enhancing biological control of pests.

These semiochemical-based strategies offer a targeted and sustainable alternative to broad-spectrum insecticides, minimizing harm to non-target organisms and the environment.

Interactive Data Table: Potential Research Applications of this compound

| Research Area | Potential Application | Key Methodologies |

| Biological Interactions | Identification of herbivore repellents, pollinator attractants, or insect pheromones. | Behavioral assays, GC-MS, field studies. |

| Molecular Perception | Development of species-specific insect attractants or repellents. | Electroantennography (EAG), single-sensillum recording, gene cloning. |

| Plant Biosynthesis | Creation of pest-resistant crops through enhanced volatile emission. | Genetic engineering, metabolic profiling, transcriptomics. |

| Pest Management | Implementation of "push-pull" systems, mating disruption, and enhanced biological control. | Field trials, population dynamics modeling, integrated pest management (IPM) strategies. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to produce (3Z,6E)-8-Ocimenyl acetate, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves stereoselective acetylation of ocimenol precursors under controlled conditions. For example, anhydrous acetonitrile and phosphonate intermediates can be used to achieve regioselectivity, followed by purification via flash chromatography (e.g., Biotage Isolera One) . Structural validation requires and NMR spectroscopy, with stereochemical confirmation using 2D experiments (COSY, HSQC) . Purity (95%) is confirmed via HPLC with UV detection .

Q. What analytical techniques are critical for distinguishing this compound from its isomers?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with polar capillary columns (e.g., DB-WAX) can resolve isomers based on retention indices and fragmentation patterns . Nuclear Overhauser Effect (NOE) NMR experiments differentiate double-bond geometries (Z/E configurations) . Reference spectral libraries (e.g., NIST Chemistry WebBook) provide comparative data for unambiguous identification .

Q. How is this compound quantified in complex matrices like plant essential oils?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC/MS is optimal for volatile extraction. Calibration curves using deuterated internal standards (e.g., d-acetate analogs) minimize matrix effects. Quantitation limits (LOQ) are typically <1 ppm for terpenoid acetates .

Advanced Research Questions

Q. How do structural variations among 8-Ocimenyl acetate isomers influence their olfactory properties in flavor research?

- Methodological Answer : Odor profiling requires GC-olfactometry (GC-O) with human panelists to assign sensory descriptors (e.g., "pineapple" for (Z2,E5) and (E2,Z5) isomers) . Dose-response studies using enantiomerically pure standards clarify threshold differences. Molecular docking simulations with olfactory receptors (e.g., OR1A1) can predict binding affinities .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from isomer impurities or variable assay conditions. Rigorous purity validation (HPLC, chiral GC) and standardized bioassays (e.g., antifungal activity via microdilution) are essential . Meta-analyses of published data should control for solvent effects (e.g., DMSO vs. ethanol) and isomer ratios .

Q. What experimental designs are optimal for studying this compound’s ecological roles in plant-insect interactions?

- Methodological Answer : Field trials using isomer-specific lures (e.g., 1:1 blends with (9Z,11E)-tetradecadienyl acetate) assess attraction in target insects . Wind tunnel experiments quantify behavioral responses, while electroantennography (EAG) measures antennal sensitivity. Isotopic labeling (-acetate) tracks metabolite uptake in plant tissues .

Q. How does the stereochemistry of this compound affect its stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.